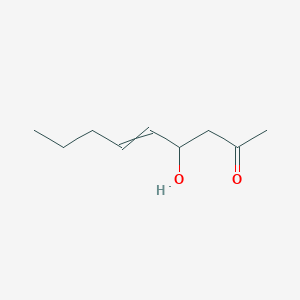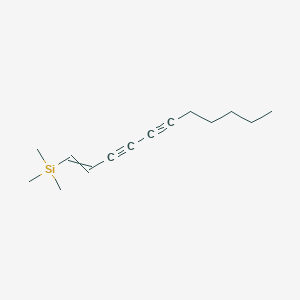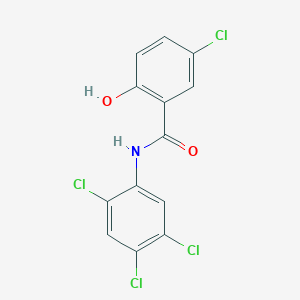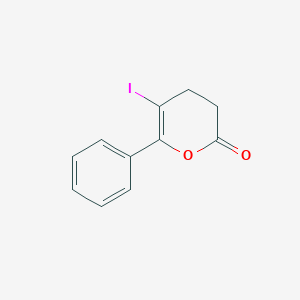
Methyl 6-methoxy-2,3,4-trimethylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methoxy-2,3,4-trimethylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, specifically a methyl ester, and features a methoxy group and three methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-2,3,4-trimethylbenzoate typically involves the esterification of 6-methoxy-2,3,4-trimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
化学反应分析
Types of Reactions
Methyl 6-methoxy-2,3,4-trimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-methoxy-2,3,4-trimethylbenzoic acid.
Reduction: 6-methoxy-2,3,4-trimethylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent used.
科学研究应用
Methyl 6-methoxy-2,3,4-trimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism by which Methyl 6-methoxy-2,3,4-trimethylbenzoate exerts its effects is primarily through its interaction with various molecular targets. The methoxy and methyl groups on the benzene ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with different substitution patterns on the benzene ring.
Methyl 2,3,4-trimethylbenzoate: Lacks the methoxy group, leading to different chemical properties.
Methyl 3-methoxy-4-methylbenzoate: Another derivative with a different arrangement of substituents.
Uniqueness
Methyl 6-methoxy-2,3,4-trimethylbenzoate is unique due to the specific arrangement of its methoxy and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
917592-80-4 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
methyl 6-methoxy-2,3,4-trimethylbenzoate |
InChI |
InChI=1S/C12H16O3/c1-7-6-10(14-4)11(12(13)15-5)9(3)8(7)2/h6H,1-5H3 |
InChI 键 |
VTGPFDIMPOTHTO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cyclopentylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12600915.png)



-lambda~5~-phosphane](/img/structure/B12600929.png)
![1-{[(R)-1-Chloroethanesulfinyl]methyl}-4-methylbenzene](/img/structure/B12600935.png)



![N-(2-(6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-yl)ethyl)acetamide](/img/structure/B12600959.png)
![3,3'-[(12-Silyldodecyl)azanediyl]bis[N-(2-aminoethyl)propanamide] (non-preferred name)](/img/structure/B12600966.png)



